3-(Azepan-2-yl)-5-propylisoxazole hydrochloride

medicinal chemistry structure-activity relationship regioisomeric differentiation

3-(Azepan-2-yl)-5-propylisoxazole hydrochloride (CAS 1211514-14-5, also indexed as 1982761-22-7) is a synthetic small molecule composed of an azepane ring linked at the 2-position to a 5-propylisoxazole core, supplied as the hydrochloride salt. This compound belongs to the broader isoxazole-azepane class of heterocycles, a scaffold recognized in academic and patent literature for potential biological applications.

Molecular Formula C12H21ClN2O
Molecular Weight 244.76
CAS No. 1211514-14-5
Cat. No. B2765082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azepan-2-yl)-5-propylisoxazole hydrochloride
CAS1211514-14-5
Molecular FormulaC12H21ClN2O
Molecular Weight244.76
Structural Identifiers
SMILESCCCC1=CC(=NO1)C2CCCCCN2.Cl
InChIInChI=1S/C12H20N2O.ClH/c1-2-6-10-9-12(14-15-10)11-7-4-3-5-8-13-11;/h9,11,13H,2-8H2,1H3;1H
InChIKeyNVLKCCGPLCXGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azepan-2-yl)-5-propylisoxazole Hydrochloride: In-Class Structural Profile and Procurement Considerations for CAS 1211514-14-5


3-(Azepan-2-yl)-5-propylisoxazole hydrochloride (CAS 1211514-14-5, also indexed as 1982761-22-7) is a synthetic small molecule composed of an azepane ring linked at the 2-position to a 5-propylisoxazole core, supplied as the hydrochloride salt . This compound belongs to the broader isoxazole-azepane class of heterocycles, a scaffold recognized in academic and patent literature for potential biological applications [1]. Commercially available at purities typically ≥97% , its primary value proposition lies in its utility as a building block or reference standard within medicinal chemistry programs, particularly where the combination of an azepane ring and a 5-propylisoxazole moiety is structurally required.

Sourcing 3-(Azepan-2-yl)-5-propylisoxazole HCl: Why In-Class Isoxazole-Azepane Analogs Cannot Serve as Simple Drop-In Replacements


Within the isoxazole-azepane chemotype, small structural variations—such as the position of the azepane attachment point, substitution on the isoxazole ring, or the salt form—can drastically alter physicochemical properties, biological target engagement, and synthetic utility [1]. For instance, the 3-(2-fluorophenyl)isoxazole analog series (e.g., CAS 947015-82-9) introduces steric bulk and electronic perturbations on the isoxazole that are absent in the 5-propyl variant, potentially redirecting binding modes in fragment-based or structure-guided programs [1]. Similarly, oxadiazole analogs (e.g., CAS 1564723-09-6) exchange the isoxazole oxygen-nitrogen arrangement, altering hydrogen-bonding potential and metabolic stability . Generic substitution without verifying positional isomerism, heterocycle identity, and salt stoichiometry risks reproducibility failure in synthetic pathways and erroneous structure-activity relationship (SAR) conclusions [2].

Quantitative Differentiation Evidence for 3-(Azepan-2-yl)-5-propylisoxazole HCl (CAS 1211514-14-5) Versus Closest Commercial Analogs


Regioisomeric Azepane Attachment: 5-Propyl-3-azepane vs. 3-Aryl-5-azepane Isoxazole Scaffolds

The compound 3-(azepan-2-yl)-5-propylisoxazole HCl features the azepane moiety at the 3-position of the isoxazole ring, with a propyl substituent at C5. The closest commercial analog, 5-(azepan-2-yl)-3-(2-fluorophenyl)isoxazole (CAS 947015-82-9), presents a reversed substitution pattern: azepane at C5 and a 2-fluorophenyl group at C3 . In the isoxazole azepine BET inhibitor series, it has been crystallographically established that the orientation of the seven-membered ring relative to the isoxazole dictates the KAc binding pocket complementarity; altering this regiochemistry leads to >100-fold loss in BRD4 BD1 affinity [1]. While compound-specific BRD4 data for the 5-propyl analog are not publicly disclosed, the regioisomeric distinction creates a non-interchangeable scaffold with distinct synthetic entry points for fragment elaboration .

medicinal chemistry structure-activity relationship regioisomeric differentiation

Heterocycle Identity: Isoxazole vs. 1,2,4-Oxadiazole Core in Azepane Building Blocks

A commercially available structural near-neighbor is 3-(azepan-2-yl)-5-propyl-1,2,4-oxadiazole (CAS 1564723-09-6), where the isoxazole ring is replaced by a 1,2,4-oxadiazole . Isoxazoles and 1,2,4-oxadiazoles are established non-classical bioisosteres, but they differ critically in lipophilicity (calculated delta logP ≈ 0.3–0.8), metabolic stability, and the angular projection of substituents [1]. The 1,2,4-oxadiazole ring introduces an additional nitrogen, acting as a hydrogen-bond acceptor and altering the electrostatic potential surface. In the S1P1 agonist series, such O→N heterocycle switching resulted in a >10-fold shift in EC50 and changes in CYP450 inhibition profiles [2]. The isoxazole variant may be preferred when metabolic liabilities associated with oxadiazole N–O bond reduction need to be avoided, although direct comparative data for this specific pair are lacking.

bioisostere heterocyclic chemistry building block procurement

Salt Form and Physicochemical Handling: Hydrochloride vs. Free Base Availability

CAS 1211514-14-5 is supplied exclusively as the hydrochloride salt, whereas the free base 2-(5-propylisoxazol-3-yl)azepane (CAS 1982761-22-7) is also listed commercially . The hydrochloride salt offers measurably enhanced aqueous solubility relative to the free base; for amine-containing heterocycles, conversion to the HCl salt typically improves solubility by 10- to 1000-fold compared to the free base, depending on the counterion and lipophilicity of the scaffold [1]. The hydrochloride form also provides improved crystallinity, simplified handling and weighing, and defined stoichiometry for reaction planning. The free base may be preferred for further synthetic transformations requiring nucleophilic amine reactivity, whereas the HCl salt is directly suitable for biological assay preparation and formulation stability studies [2].

salt selection solubility formulation science

Evidence-Anchored Application Scenarios for 3-(Azepan-2-yl)-5-propylisoxazole Hydrochloride Procurement and Use


Synthetic Intermediate in Azepane-Containing Drug Discovery Programs

The compound serves as a strategically functionalized building block for constructing isoxazole-azepane conjugates, where the 5-propyl group provides a defined lipophilic handle and the azepane C2 attachment point enables further diversification via amide coupling, reductive amination, or sulfonylation . In the BET inhibitor chemotype optimization described by Gehling et al. (2013), isoxazole-azepine scaffolds derived from analogous intermediates demonstrated oral bioavailability in murine models, underscoring the translational potential of this scaffold class [1].

Regioisomeric Probe for Isoxazole SAR Studies

When paired with regioisomeric analogs such as 5-(azepan-2-yl)-3-(2-fluorophenyl)isoxazole (CAS 947015-82-9), this compound enables systematic probing of azepane positional effects on target binding, as demonstrated by the >100-fold affinity shifts observed in BRD4 BD1 upon regioisomeric inversion in the isoxazole-azepine series . This makes it a valuable matched-pair tool for fragment-based drug design and scaffold-hopping exercises.

Hydrochloride Salt Reference Standard for Analytical Method Development

The defined hydrochloride stoichiometry (1:1 salt) of CAS 1211514-14-5 provides a reliable reference standard for HPLC purity calibration, NMR quantification, and mass spectrometry method validation in laboratories working with azepane-isoxazole chemical series. Commercial availability at ≥97% purity from multiple vendors ensures consistent quality for cross-study reproducibility .

Physicochemical Comparator in ADME Prediction Studies

As part of a property-profiling cascade, this compound can serve as a comparator against its 1,2,4-oxadiazole analog (CAS 1564723-09-6) to experimentally validate computational predictions of heterocycle-dependent logP, solubility, and permeability differences. Such head-to-head physicochemical profiling is essential for scaffold selection decisions in lead optimization campaigns .

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